(Prop-2-ynylsulfinyl)benzene
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Overview
Description
(Prop-2-ynylsulfinyl)benzene is an organosulfur compound characterized by the presence of a sulfoxide group attached to a phenyl ring and a propargyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Prop-2-ynylsulfinyl)benzene can be synthesized through several methods. One common approach involves the oxidation of propargylphenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Another method includes the use of metal-free aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst .
Industrial Production Methods
Industrial production of propargylphenyl sulfoxide typically involves the use of scalable and cost-effective methods. The one-pot thiol-free synthetic approach using benzyl bromides, potassium thioacetate, and Oxone® is highly efficient and compatible with various functional groups, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(Prop-2-ynylsulfinyl)benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA, urea-hydrogen peroxide.
Reducing Agents: Transition metal complexes, Lewis acids.
Catalysts: FeCl3, NHPI.
Major Products
Oxidation: Propargylphenyl sulfone.
Reduction: Propargylphenyl sulfide.
Substitution: Various propargyl derivatives depending on the nucleophile used.
Scientific Research Applications
(Prop-2-ynylsulfinyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of propargylphenyl sulfoxide involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the sulfoxide and propargyl groups. The sulfoxide group can participate in oxidation-reduction reactions, while the propargyl group can undergo nucleophilic substitution and addition reactions . These transformations are facilitated by the interaction of the compound with specific molecular targets and pathways, such as enzyme active sites and catalytic centers .
Comparison with Similar Compounds
(Prop-2-ynylsulfinyl)benzene can be compared with other similar compounds, such as:
Propargylphenyl sulfide: Lacks the sulfoxide group and is less reactive in oxidation reactions.
Propargylphenyl sulfone: Contains an additional oxygen atom, making it more oxidized and less prone to further oxidation.
Sulfoximines: These compounds have an additional nitrogen atom, providing different reactivity and potential biological activity.
This compound is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions while maintaining stability under various conditions.
Properties
Molecular Formula |
C9H8OS |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
prop-2-ynylsulfinylbenzene |
InChI |
InChI=1S/C9H8OS/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8H2 |
InChI Key |
MDXZYLPMZCXOBS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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